molecular formula C8H5KO4 B13423690 1,4-Benzenedicarboxylic acid, monopotassium salt

1,4-Benzenedicarboxylic acid, monopotassium salt

Cat. No.: B13423690
M. Wt: 204.22 g/mol
InChI Key: BPWIVQHIJYRBSR-UHFFFAOYSA-M
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Description

1,4-Benzenedicarboxylic acid, monopotassium salt, also known as potassium hydrogen terephthalate, is a chemical compound with the molecular formula C8H5KO4. It is a monopotassium salt of terephthalic acid, which is one of the three isomers of benzenedicarboxylic acid. This compound is commonly used in various industrial and laboratory applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzenedicarboxylic acid, monopotassium salt can be synthesized through the neutralization of terephthalic acid with potassium hydroxide. The reaction typically involves dissolving terephthalic acid in water and gradually adding potassium hydroxide until the desired pH is achieved. The resulting solution is then evaporated to obtain the monopotassium salt in crystalline form.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced as an intermediate in the manufacture of polyesters and other polymers.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarboxylic acid, monopotassium salt undergoes various chemical reactions, including:

    Neutralization: Reacts with strong acids to form terephthalic acid.

    Esterification: Reacts with alcohols in the presence of acid catalysts to form terephthalate esters.

    Hydrolysis: Undergoes hydrolysis in the presence of water to revert to terephthalic acid and potassium hydroxide.

Common Reagents and Conditions

    Acids: Hydrochloric acid, sulfuric acid.

    Alcohols: Methanol, ethanol.

    Catalysts: Sulfuric acid, p-toluenesulfonic acid.

Major Products Formed

    Terephthalic acid: Formed through neutralization or hydrolysis.

    Terephthalate esters: Formed through esterification with alcohols.

Scientific Research Applications

1,4-Benzenedicarboxylic acid, monopotassium salt is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in the synthesis of polyesters and other polymers.

    Biology: Employed in buffer solutions for various biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of high-performance materials, such as fibers and films.

Mechanism of Action

The mechanism of action of 1,4-Benzenedicarboxylic acid, monopotassium salt primarily involves its ability to act as a buffering agent. In aqueous solutions, it can maintain a stable pH by neutralizing acids and bases. This property is particularly useful in biochemical and industrial processes where pH control is crucial.

Comparison with Similar Compounds

1,4-Benzenedicarboxylic acid, monopotassium salt is unique among its isomers due to its specific chemical structure and properties. Similar compounds include:

    Phthalic acid (1,2-Benzenedicarboxylic acid): Used in the production of plasticizers and dyes.

    Isophthalic acid (1,3-Benzenedicarboxylic acid): Employed in the manufacture of resins and coatings.

    Terephthalic acid (1,4-Benzenedicarboxylic acid): A key raw material in the production of polyethylene terephthalate (PET) and other polyesters.

Each of these compounds has distinct applications and properties, making this compound a valuable chemical in its own right.

Properties

Molecular Formula

C8H5KO4

Molecular Weight

204.22 g/mol

IUPAC Name

potassium;4-carboxybenzoate

InChI

InChI=1S/C8H6O4.K/c9-7(10)5-1-2-6(4-3-5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+1/p-1

InChI Key

BPWIVQHIJYRBSR-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)[O-].[K+]

Origin of Product

United States

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